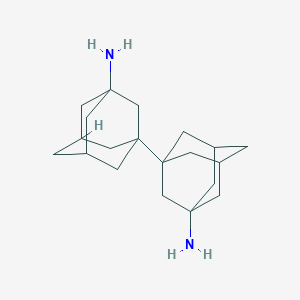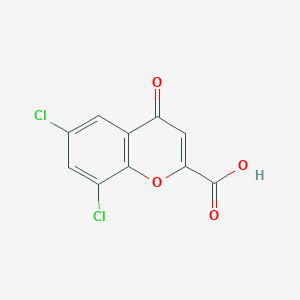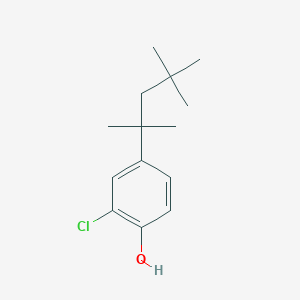
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol, also known as PCMX, is a synthetic compound that belongs to the class of chlorinated phenols. It is widely used as an antimicrobial agent in various personal care products, such as soaps, shampoos, and cosmetics. PCMX has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to inhibit the growth of both planktonic and biofilm-forming microorganisms.
Biochemische Und Physiologische Effekte
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been shown to have low toxicity and is generally considered safe for use in personal care products. However, some studies have suggested that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may have endocrine-disrupting effects and may interfere with hormone signaling pathways. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol is a widely used antimicrobial agent in laboratory experiments due to its broad-spectrum activity and low toxicity. However, it is important to note that 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol may interfere with certain assays and should be used with caution in certain experimental setups.
Zukünftige Richtungen
1. Further research is needed to fully understand the potential health effects of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol exposure, particularly with regards to endocrine-disrupting effects.
2. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a preservative in food and beverages.
3. Develop new formulations of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol with improved antimicrobial activity and reduced toxicity.
4. Investigate the potential use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in combination with other antimicrobial agents to enhance efficacy against resistant microorganisms.
5. Explore the use of 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol in novel applications, such as water treatment and agricultural practices.
Synthesemethoden
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol can be synthesized through the reaction of 2,4-dichlorophenol with 1,1,3,3-tetramethylbutyl alcohol in the presence of a strong base, such as sodium hydroxide. The reaction yields 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol as a white crystalline solid, which can be further purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has been extensively studied for its antimicrobial properties and has been found to be effective against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, fungi, and viruses. It has been used in various applications, such as wound care, oral care, and surgical hand scrubs. 2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol has also been investigated for its potential use as a preservative in food and beverages.
Eigenschaften
CAS-Nummer |
17199-24-5 |
|---|---|
Produktname |
2-Chloro-4-(1,1,3,3-tetramethylbutyl)phenol |
Molekularformel |
C14H21ClO |
Molekulargewicht |
240.77 g/mol |
IUPAC-Name |
2-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H21ClO/c1-13(2,3)9-14(4,5)10-6-7-12(16)11(15)8-10/h6-8,16H,9H2,1-5H3 |
InChI-Schlüssel |
CLYCAZNGUGDEBH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)Cl |
Andere CAS-Nummern |
17199-24-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



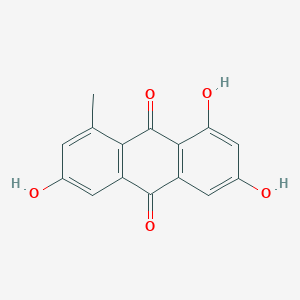
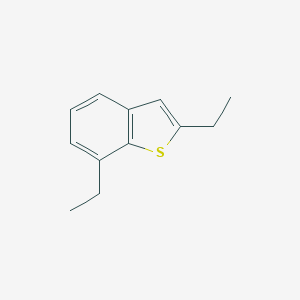
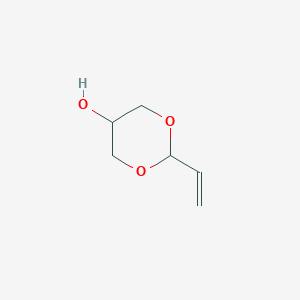

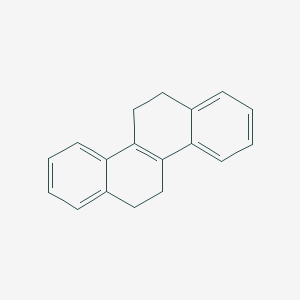
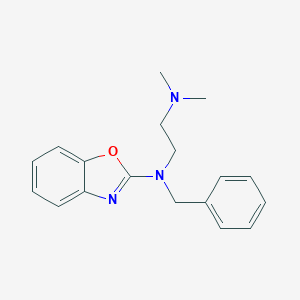
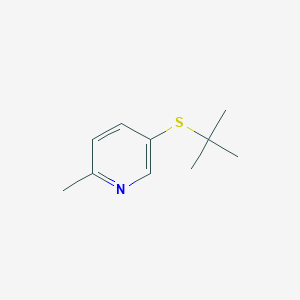
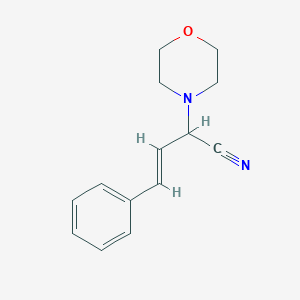
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)
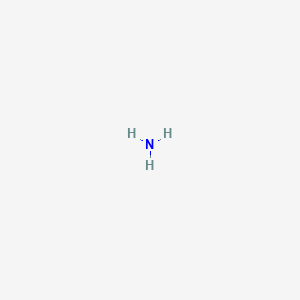
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)
